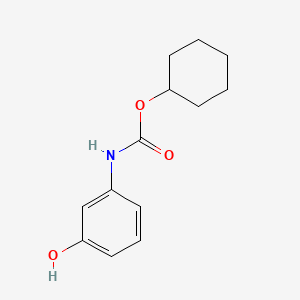

cyclohexyl N-(3-hydroxyphenyl)carbamate

Description

Cyclohexyl N-(3-hydroxyphenyl)carbamate is a carbamate derivative characterized by a cyclohexyl group attached to the carbamate nitrogen and a 3-hydroxyphenyl moiety. Carbamates are widely studied for their biological activities, including enzyme inhibition and receptor modulation, owing to their structural versatility and stability .

Properties

CAS No. |

19972-87-3 |

|---|---|

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

cyclohexyl N-(3-hydroxyphenyl)carbamate |

InChI |

InChI=1S/C13H17NO3/c15-11-6-4-5-10(9-11)14-13(16)17-12-7-2-1-3-8-12/h4-6,9,12,15H,1-3,7-8H2,(H,14,16) |

InChI Key |

SXFNPPHBWKVAMV-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)OC(=O)NC2=CC(=CC=C2)O |

Canonical SMILES |

C1CCC(CC1)OC(=O)NC2=CC(=CC=C2)O |

Appearance |

Solid powder |

Other CAS No. |

19972-87-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Carbanilic acid, m-hydroxy-, cyclohexyl ester |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanilic acid, m-hydroxy-, cyclohexyl ester typically involves the esterification of carbanilic acid with cyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds as follows:

Carbanilic acid+CyclohexanolDCC, DMAPCarbanilic acid, m-hydroxy-, cyclohexyl ester+Dicyclohexylurea

Industrial Production Methods

In an industrial setting, the production of carbanilic acid, m-hydroxy-, cyclohexyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

cyclohexyl N-(3-hydroxyphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the aromatic ring can be oxidized to form a quinone derivative.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Cyclohexanol and carbanilic acid.

Substitution: Nitro or halogenated derivatives of carbanilic acid, m-hydroxy-, cyclohexyl ester.

Scientific Research Applications

cyclohexyl N-(3-hydroxyphenyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbanilic acid, m-hydroxy-, cyclohexyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group on the aromatic ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release carbanilic acid, which may further interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Group Analysis

a) Methyl (3-Hydroxyphenyl)carbamate

- Structure : Differs by having a methyl group instead of cyclohexyl at the carbamate nitrogen.

- Physical Properties: Molecular weight: ~167.15 g/mol (calculated from C₉H₉NO₃). GHS Classification: Classified as hazardous (signal word: "Warning") under CLP regulations, indicating moderate toxicity .

- Key Differences :

- The methyl group reduces lipophilicity compared to the cyclohexyl derivative, likely affecting membrane permeability and metabolic stability.

b) Benzyl (3-Hydroxycyclohexyl)carbamate

- Structure : Features a benzyl ester and a 3-hydroxycyclohexyl group instead of the 3-hydroxyphenyl moiety.

- Physical Properties: Molecular weight: 249.31 g/mol (C₁₄H₁₉NO₃) . Purity: 97% (analytical grade) .

- The cyclohexanol moiety may improve solubility compared to purely aromatic systems.

c) N-Substituted trans-3,4-Dimethyl-4-(3′-Hydroxyphenyl)piperidines

- Structure : Piperidine core with trans-3,4-dimethyl and 3-hydroxyphenyl groups.

- Biological Activity :

- Key Differences :

- The piperidine core provides rigidity, contrasting with the flexible carbamate linkage. This structural difference likely influences receptor binding kinetics and selectivity.

d) 2-(Ethylamino)-2-(3-Hydroxyphenyl)-cyclohexanone

- Structure: Cyclohexanone core with ethylamino and 3-hydroxyphenyl substituents.

- Physical Properties: ¹H NMR data indicates distinct chemical shifts for hydroxyl (δ 4.8–5.2 ppm) and ethylamino groups (δ 1.2–1.4 ppm) .

Data Table: Comparative Analysis of Key Compounds

*Calculated data for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.